molecular formula C10H15NO4 B2536945 2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid CAS No. 1340309-12-7

2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid

Cat. No.: B2536945
CAS No.: 1340309-12-7
M. Wt: 213.233
InChI Key: TWERTHBZLGFCII-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid is a chemical compound known for its unique structure and reactivity It features a pyrrolidine ring with two ketone groups and a butanoic acid moiety with two methyl groups

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)8(9(14)15)11-6(12)4-5-7(11)13/h8H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWERTHBZLGFCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340309-12-7
Record name 2-(2,5-dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid typically involves the reaction of 2,5-dioxopyrrolidine with a suitable butanoic acid derivative. One common method includes the use of a cyanoacetamide intermediate, which reacts with arylidene malononitrile in ethanol under reflux conditions with piperidine as a catalyst . Another approach involves the reduction of nitriles using solid lithium aluminum hydride (LiAlH4) as a reductive agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the butanoic acid moiety is modified.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Piperidine, palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid involves its interaction with molecular targets such as voltage-gated sodium channels and L-type calcium channels . These interactions can modulate the activity of these channels, leading to potential therapeutic effects such as anticonvulsant and antinociceptive activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and potential therapeutic development.

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid is a compound with significant biological activity, particularly noted for its interaction with calcium channels and potential therapeutic applications in epilepsy and pain management. This article delves into its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C10H15NO4
  • Molecular Weight : 213.23 g/mol
  • CAS Number : 1340309-12-7

The primary biological activity of this compound is attributed to its interaction with L-type calcium channels (Cav 1.2). It inhibits calcium currents mediated by these channels, which is crucial in various physiological processes including muscle contraction and neurotransmitter release.

Pharmacokinetics

Research indicates that this compound exhibits:

  • High metabolic stability in human liver microsomes.
  • Negligible hepatotoxicity , indicating a favorable safety profile.
  • Weak inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6, CYP2C9), suggesting minimal drug-drug interactions.

Anticonvulsant Properties

This compound has demonstrated potent anticonvulsant effects in various animal models. A notable study reported that derivatives of this compound showed protective activity in the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The lead compound exhibited an effective dose (ED50) of:

  • MES: 23.7 mg/kg
  • 6 Hz (32 mA): 22.4 mg/kg
  • scPTZ: 59.4 mg/kg

These results suggest that the compound may act through multiple mechanisms, including the inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .

Antinociceptive Activity

In addition to its anticonvulsant properties, this compound has shown efficacy in reducing pain responses in rodent models. The compound's ability to modulate pain pathways makes it a candidate for further development in treating neuropathic pain conditions .

Study on Antiparkinsonian Effects

A study highlighted the potential of related compounds as positive allosteric modulators for metabotropic glutamate receptor 4 (mGluR4). These compounds were shown to improve pharmacokinetic properties and brain exposure in rodent models, suggesting their utility in neurological disorders such as Parkinson's disease .

Efficacy in Animal Models

In various preclinical models, the compound demonstrated broad-spectrum protective activity against seizures and pain. The results from these studies underscore the importance of further exploration into its therapeutic applications .

Interaction with Biomolecules

The compound is believed to interact with various enzymes and proteins within biological systems. Its actions may influence:

  • Cell signaling pathways.
  • Gene expression.
  • Cellular metabolism.

These interactions highlight the compound's potential impact on cellular functions and overall physiology.

Summary Table of Biological Activities

Activity TypeModel UsedEffective Dose (ED50)
AnticonvulsantMaximal Electroshock Test23.7 mg/kg
AnticonvulsantPentylenetetrazole Seizures59.4 mg/kg
AntinociceptiveFormalin-Induced Pain ModelNot specified

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